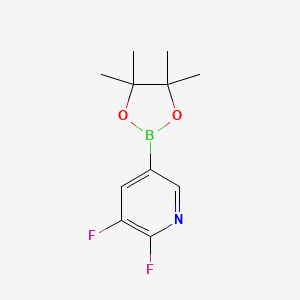

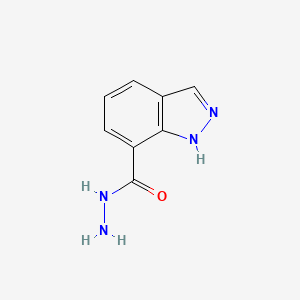

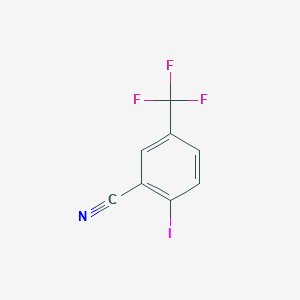

![molecular formula C6H4IN3 B1394635 3-Iodo-1h-pyrazolo[3,4-c]pyridine CAS No. 1082040-63-8](/img/structure/B1394635.png)

3-Iodo-1h-pyrazolo[3,4-c]pyridine

Overview

Description

“3-Iodo-1h-pyrazolo[3,4-c]pyridine” is a chemical compound that belongs to the class of heterocyclic compounds known as pyrazolopyridines . It has been used as a reagent in the discovery and preparation of CHMFL-FLT3-122, a potent and orally available FLT3 kinase inhibitor for FLT3-ITD positive acute myeloid leukemia .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthesis and Functionalization

- 3-Iodo-1H-pyrazolo[3,4-b]pyridines have been synthesized via iododediazonation, a process involving copper-catalyzed cyclization. This method allows efficient coupling reactions with various reagents following Suzuki, Heck, Stille, and Sonogashira conditions (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Biomedical Applications

- Pyrazolo[3,4-b]pyridines, including the 3-iodo variant, are important in biomedical research due to their diverse substituents and synthetic methods. They are used in various biomedical applications (Donaire-Arias et al., 2022).

Novel Synthesis Methods

- A novel method for synthesizing highly substituted pyrazolo[3,4-b]pyridine derivatives, utilizing molecular iodine as a catalyst, has been developed. This method is important for creating new chemical entities (Li Zhen-hua, 2011).

Inhibition Properties

- 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a related compound, has been synthesized and tested for its ability to inhibit acetylcholinesterase and human carbonic anhydrase. This demonstrates its potential for pharmacological studies (Aydin, Anil, & Demir, 2021).

Cyclin-Dependent Kinase Inhibition

- 1H-Pyrazolo[3,4-b]pyridine 3 (SQ-67563) is known to be a potent inhibitor of CDK1/CDK2, blocking cell cycle progression and inducing apoptosis. This highlights its potential in cancer research (Misra et al., 2003).

Microwave-Assisted Synthesis

- Microwave-assisted cyclocondensation reactions have been used to synthesize pyrazolo[3,4-b]pyridines. This environmentally friendly methodology is important for the efficient synthesis of these compounds (Gálvez et al., 2014).

Antibacterial and Antioxidant Properties

- Novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and found to have significant antibacterial and antioxidant properties. This research opens pathways for the development of new therapeutics (Variya, Panchal, & Patel, 2019).

Safety and Hazards

While specific safety and hazards information for “3-Iodo-1h-pyrazolo[3,4-c]pyridine” is not available, general precautions for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Future directions for the research on “3-Iodo-1h-pyrazolo[3,4-c]pyridine” and similar compounds include further functionalisation or introduction of alternative substituent patterns, which often requires developing challenging de novo syntheses . The utility of pyrazolo[3,4-c]pyridines to fragment-based drug discovery (FBDD) has been demonstrated .

Mechanism of Action

Target of Action

It’s known that pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been studied for their interaction with various biological targets . For instance, some derivatives have been evaluated as inhibitors of Tropomyosin receptor kinases (TRKs) , which are associated with cell proliferation and differentiation .

Mode of Action

It can be inferred from related studies that these compounds likely interact with their targets through the formation of hydrogen bonds and aromatic interactions . The presence of the iodine atom might also influence the compound’s interaction with its targets, potentially enhancing its binding affinity .

Biochemical Pathways

Given the potential interaction with trks , it’s plausible that this compound could affect pathways related to cell proliferation and differentiation .

Pharmacokinetics

The presence of the iodine atom might influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

Based on the potential interaction with trks , it’s plausible that this compound could influence cell proliferation and differentiation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s action .

properties

IUPAC Name |

3-iodo-2H-pyrazolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJMHTOBRRZELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=NNC(=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694621 | |

| Record name | 3-Iodo-2H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1082040-63-8 | |

| Record name | 3-Iodo-2H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

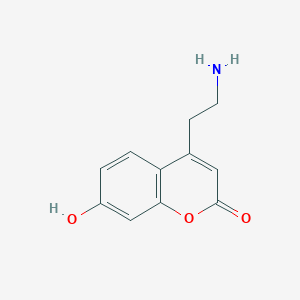

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)-2-propen-1-one](/img/structure/B1394552.png)

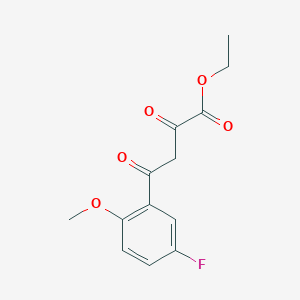

![Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate]](/img/structure/B1394557.png)

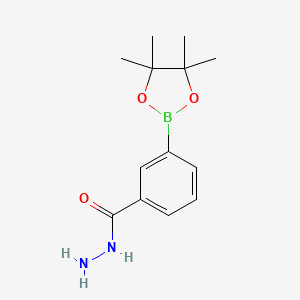

![2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1394571.png)

![1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B1394575.png)